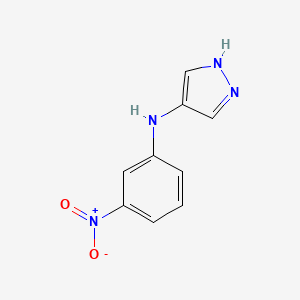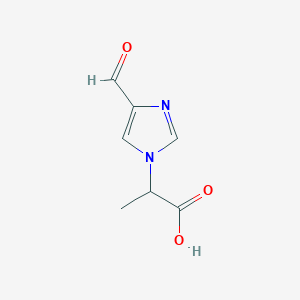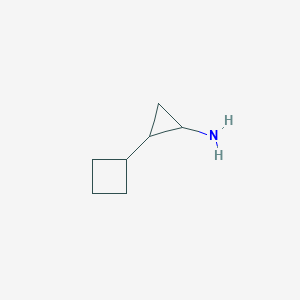
2-Cyclobutylcyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclobutylcyclopropan-1-amine is an organic compound that features a cyclobutyl group attached to a cyclopropane ring, with an amine group (-NH2) attached to the cyclopropane
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutylcyclopropan-1-amine typically involves the formation of the cyclopropane ring followed by the introduction of the cyclobutyl group and the amine group. One common method is the cyclopropanation of an appropriate alkene using a carbenoid reagent, such as a diazo compound, in the presence of a metal catalyst like rhodium or copper. The cyclobutyl group can be introduced through a substitution reaction, and the amine group can be added via reductive amination of a corresponding ketone or aldehyde.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and catalysts would be influenced by cost, availability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutylcyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The cyclopropane ring can undergo nucleophilic substitution reactions, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) or alkoxides (RO-) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
2-Cyclobutylcyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclobutylcyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring provides conformational rigidity, which can enhance binding affinity and specificity. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: Similar structure but lacks the cyclobutyl group.
Cyclobutylamine: Similar structure but lacks the cyclopropane ring.
Cyclopropylcyclobutane: Similar structure but lacks the amine group.
Uniqueness
2-Cyclobutylcyclopropan-1-amine is unique due to the presence of both the cyclopropane and cyclobutyl groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C7H13N |
|---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
2-cyclobutylcyclopropan-1-amine |
InChI |
InChI=1S/C7H13N/c8-7-4-6(7)5-2-1-3-5/h5-7H,1-4,8H2 |
InChI Key |
VTQMMGJTTDHSFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2CC2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


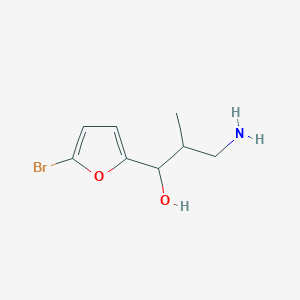
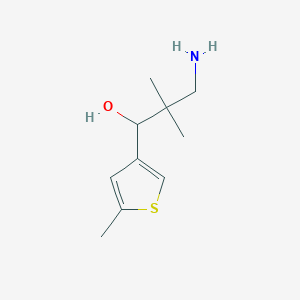
![(2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]propanoic acid](/img/structure/B13180091.png)
![4-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile](/img/structure/B13180092.png)
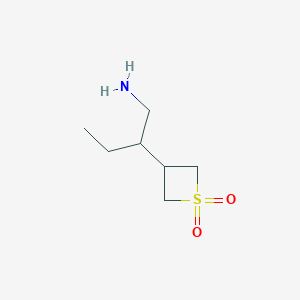
![3-(Propan-2-YL)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B13180101.png)
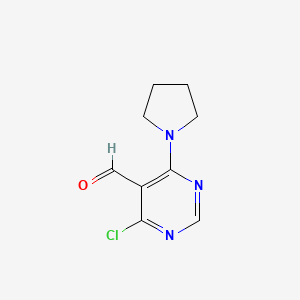
![2-[(2R,6S)-2,6-Dimethyloxan-4-yl]acetic acid](/img/structure/B13180124.png)
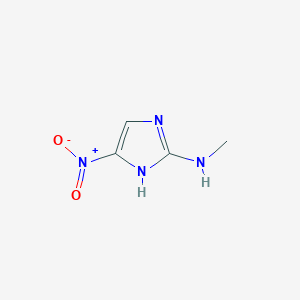
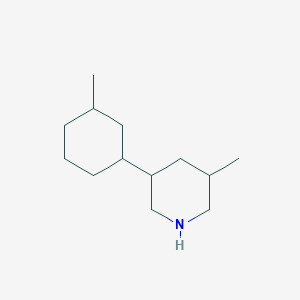
![5-Oxaspiro[bicyclo[4.2.0]octane-7,1'-cyclobutane]-8-one](/img/structure/B13180135.png)
![N-[1-(3,4-Difluorophenyl)ethyl]cyclopropanamine](/img/structure/B13180136.png)
